2-(4-Methoxyphenyl)-4H-1-benzopyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE is a heterocyclic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization to form the chromene ring. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include quinones, primary amines, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating cancer and neurodegenerative diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE exerts its effects involves interaction with various molecular targets and pathways. For instance, its anti-inflammatory activity is attributed to the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase. Its antioxidant properties are due to its ability to scavenge free radicals and upregulate antioxidant enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-4H-chromen-4-one
- 2-(4-Methoxyphenyl)-4H-chromen-3-amine
- 2-(4-Methoxyphenyl)-4H-chromen-3-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(4-METHOXYPHENYL)-4H-CHROMENE-3-CARBONITRILE is unique due to its nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
62644-84-2 |
---|---|
Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C17H13NO2/c1-19-15-8-6-12(7-9-15)17-14(11-18)10-13-4-2-3-5-16(13)20-17/h2-9H,10H2,1H3 |
InChI Key |
PZDHMBCYGSGATF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(CC3=CC=CC=C3O2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.